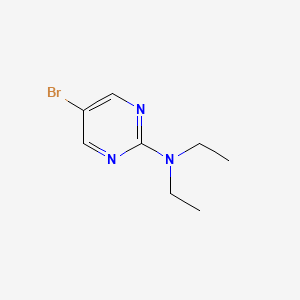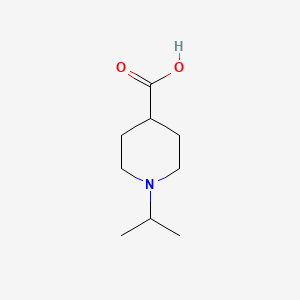
Ácido 1-isopropilpiperidina-4-carboxílico
Descripción general
Descripción
1-Isopropylpiperidine-4-carboxylic acid is a compound that can be associated with piperidine-related alkaloids. Piperidine alkaloids are a class of chemical compounds with a wide range of biological activities and are found in various plant species. The structure of 1-Isopropylpiperidine-4-carboxylic acid suggests that it is a piperidine derivative with an isopropyl group and a carboxylic acid moiety attached to the piperidine ring.
Synthesis Analysis
The synthesis of related piperidine alkaloids has been explored in the literature. For instance, a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids . This synthesis involved a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. The desymmetrization of this compound was a key step in the synthesis, which was achieved using intramolecular iodocarbamation. Although this does not directly describe the synthesis of 1-Isopropylpiperidine-4-carboxylic acid, the methodologies used could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The isopropyl group and carboxylic acid functional group would be expected to influence the chemical reactivity and physical properties of the molecule. The stereochemistry of such compounds is also important, as seen in the synthesis of all stereoisomers of a related compound, 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide . The absolute configuration of these stereoisomers was determined, which is crucial for understanding the biological activity of the compound.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be complex due to the presence of multiple reactive sites. The abstract from paper describes a series of reactions including epoxidation, treatment with acetone and tin(IV) chloride, acidic hydrolysis with formic acid, and alkaline hydrolysis with barium hydroxide to synthesize various γ-lactone acids. These reactions highlight the chemical versatility of piperidine derivatives and suggest possible pathways for the synthesis and modification of 1-Isopropylpiperidine-4-carboxylic acid.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 1-Isopropylpiperidine-4-carboxylic acid, we can infer that the compound would exhibit properties typical of piperidine derivatives and carboxylic acids. This includes the potential for hydrogen bonding due to the carboxylic acid group, which would affect its solubility in water and organic solvents. The isopropyl group would contribute to the hydrophobic character of the molecule. The compound's melting point, boiling point, and stability would be influenced by its molecular structure and stereochemistry.
Aplicaciones Científicas De Investigación
Investigación en Proteómica
El ácido 1-isopropilpiperidina-4-carboxílico se utiliza en proteómica, que es el estudio a gran escala de las proteínas, sus estructuras y funciones. El compuesto se puede usar como bloque de construcción en la síntesis de moléculas más complejas que interactúan con las proteínas, ayudando en la identificación y comprensión de las funciones de las proteínas .
Síntesis Orgánica
Esta sustancia química sirve como intermedio en la síntesis orgánica. Su estructura permite una mayor funcionalización, lo que lo convierte en un reactivo versátil para crear una variedad de compuestos orgánicos con posibles aplicaciones en química medicinal y ciencia de materiales .
Química Medicinal
En química medicinal, el ácido 1-isopropilpiperidina-4-carboxílico se puede utilizar para sintetizar nuevos compuestos con posibles propiedades terapéuticas. Puede contribuir al desarrollo de nuevos fármacos al servir como precursor de moléculas con actividad biológica .
Investigación del Cáncer
La porción piperidina se encuentra a menudo en moléculas con propiedades anticancerígenas. Los derivados del ácido 1-isopropilpiperidina-4-carboxílico podrían sintetizarse y probarse para su capacidad de inhibir el crecimiento o la metástasis de las células cancerosas .
Neurofarmacología
Los derivados de la piperidina se sabe que tienen efectos neurofarmacológicos. La investigación sobre el ácido 1-isopropilpiperidina-4-carboxílico podría conducir al descubrimiento de nuevos tratamientos para trastornos neurológicos como la enfermedad de Alzheimer, la enfermedad de Parkinson o la depresión .
Química Agrícola
En la agricultura, este compuesto podría usarse para crear nuevos pesticidas o herbicidas. Su flexibilidad estructural permite el desarrollo de sustancias que se dirigen a plagas o malezas específicas sin dañar los cultivos o el medio ambiente .
Ciencia de Materiales
El ácido 1-isopropilpiperidina-4-carboxílico podría usarse en la síntesis de nuevos polímeros o materiales con propiedades únicas, como mayor durabilidad o mejor estabilidad térmica .
Investigación Bioquímica
Como herramienta bioquímica, se puede utilizar para investigar los mecanismos enzimáticos o para estudiar el metabolismo de compuestos similares en sistemas biológicos. Esto puede proporcionar información sobre cómo se metabolizan los fármacos en el cuerpo y conducir al desarrollo de mejores productos farmacéuticos .
Propiedades
IUPAC Name |
1-propan-2-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOQCOOUTPQMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424410 | |
| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280771-97-3 | |
| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

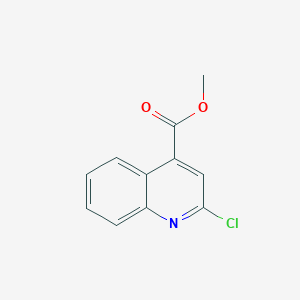
![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)
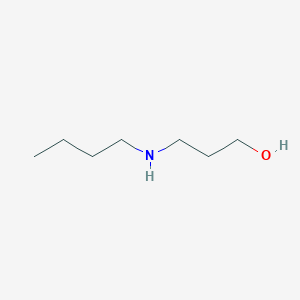
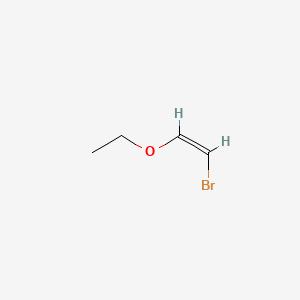
![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)



